N'-[(Z)-(3-nitrophenyl)methylidene]-9H-xanthene-9-carbohydrazide
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Overview
Description
N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from xanthene and 3-nitrobenzaldehyde, making it a member of the xanthene derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE typically involves the condensation reaction between 3-nitrobenzaldehyde and xanthene-9-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’~9~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE
- N’~9~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE
Uniqueness
N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in various chemical reactions, making this compound versatile for different applications .
Properties
Molecular Formula |
C21H15N3O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(Z)-(3-nitrophenyl)methylideneamino]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H15N3O4/c25-21(23-22-13-14-6-5-7-15(12-14)24(26)27)20-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)20/h1-13,20H,(H,23,25)/b22-13- |
InChI Key |
ZTYOAKYQUFZNFC-XKZIYDEJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C\C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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